molecular formula C12H12N2O3S B2968965 Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one CAS No. 835632-37-6

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one

Cat. No. B2968965
CAS RN: 835632-37-6
M. Wt: 264.3
InChI Key: DKGMOQMJDITPEE-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Environmental Impact

Spiroheterocycles, including compounds like Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one, are synthesized using environmentally friendly methods. Arya and Kumar (2011) demonstrated an efficient and convenient synthesis of spiroheterocycles incorporating medicinally privileged heterosystems through a sulfamic acid-catalyzed multicomponent domino reaction. This method emphasizes green chemistry principles, highlighting the importance of environmentally benign synthesis processes in medicinal chemistry (Arya & Kumar, 2011).

Electronic Properties

Spiro compounds, including those similar in structure to this compound, have been studied for their electronic properties. Research by Gleiter et al. (1994, 1995) investigated the electronic properties of various donor-acceptor spiro compounds. They analyzed the photoelectron and UV/Vis spectra, observing weak interactions between different parts of the spiro compounds and moderate long-wavelength shifts indicating charge transfer in the UV/Vis spectra. This research provides insight into the electronic behavior of spiro compounds in different environments (Gleiter et al., 1994).

Anticancer Applications

Spiro compounds have shown potential in anticancer applications. Ismail et al. (2017) synthesized novel spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, evaluating them for anti-proliferative properties against cancer cell lines. Their findings suggest that spiro compounds could be effective in inhibiting sirtuins, highlighting their potential as anticancer agents (Ismail et al., 2017).

Anti-inflammatory Applications

The anti-inflammatory and analgesic properties of spiro compounds have been explored. Hafez et al. (2013) synthesized derivatives of spiro(benzothieno[2,3-d]pyrimidine-4-one), discovering that some of these compounds exhibited potent anti-inflammatory and analgesic activities. This suggests that spiro compounds could be beneficial in developing new anti-inflammatory drugs (Hafez, Al-duaij, & El-Gazzar, 2013).

Anticonvulsant Activity

Spiro compounds have also been studied for their anticonvulsant activity. Rajopadhye and Popp (1988) synthesized spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, testing them for anticonvulsant activity in electroshock seizure tests. They found that several compounds, including 5'-chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one, were effective in protecting against seizures (Rajopadhye & Popp, 1988).

properties

IUPAC Name

spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10-9-7-1-2-12(16-3-4-17-12)5-8(7)18-11(9)14-6-13-10/h6H,1-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGMOQMJDITPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C4=C(S3)N=CNC4=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2′-[1,3]dioxolane]-3-carboxylate (40.0 g, 0.142 mol) in formamide (225 mL) was added ammonium formate (17.8 g, 0.282 mol). The resulting mixture was stirred with at 140° C. for 16 h, after which time the heterogeneous contents were removed from heating, and allowed to cool to rt. The contents were filtered, the solid filter cake was washed with water (2×60 mL), and suction dried overnight to afford the desired product as an off-white solid (33.0 g, 88%). 1H-NMR (DMSO-d6) δ 12.35 (broad s, 1H), 8.00 (s, 1H), 3.92 (s, 4H), 2.95 (t, 2H), 2.91 (s, 2H), 1.83 (t, 2H); LCMS RT=1.87 min; [M+H]+=265.2.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a stirring 225 mL formamide solution of ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2′-[1,3]dioxolane]-3-carboxylate (40.0 g, 0.142 mol) was added ammonium formate (17.8 g, 0.282 mol). The contents were stirred with heating at 140° C. for 16 h, after which time the heterogeneous contents were removed from heating, and allowed to cool to rt. The contents were filtered, the solid filter cake washed with water (2×60 mL), and suction dried overnight to afford the desired product as an off-white solid (33.0 g, 88%). 1H-NMR (DMSO-d6) δ 12.35 (broad s, 1H), 8.00 (s, 1H), 3.92 (s, 4H), 2.95 (t, 2H), 2.91 (s, 2H), 1.83 (t, 2H); LCMS RT=1.87 min; [M+H]+=265.2.
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Yield
88%

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